Camphorequinone

Depth of cure Dental composites Photoinitiator comparison

Formulators seeking a reliable, deeply-characterized photoinitiator for dental composites face inconsistent depth of cure with alternative initiators. Camphorequinone (CQ) eliminates this risk: • Depth of cure: 6.3±0.4 mm, exceeding ISO 4049 and outperforming TPO by 46-50%. • λmax 468 nm, optimized for QTH curing lights. • Biocompatibility tunable via co-initiator selection (e.g., TBA). Supplied as ≥98% purity with assured global logistics.

Molecular Formula C6H18N2Na6O24P8
Molecular Weight 0
CAS No. 10373-78-2
Cat. No. B1172504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamphorequinone
CAS10373-78-2
Molecular FormulaC6H18N2Na6O24P8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camphorequinone Photoinitiator Profile


Camphorequinone (CQ; 2,3-bornanedione; CAS 10373-78-2) is a bicyclic α-diketone that functions as the dominant visible-light photoinitiator in dental resin composites and adhesives. Its absorption peak at 468 nm lies within the blue region of the electromagnetic spectrum and exhibits a characteristically low molar extinction coefficient of approximately 40 M⁻¹·cm⁻¹, which results in a pale yellow appearance [1]. On photoexcitation, CQ undergoes nearly quantitative intersystem crossing to its triplet state and, in combination with a tertiary amine co-initiator, generates free radicals that drive radical polymerisation of methacrylate-based monomers [1]. This well-characterised photochemical mechanism has sustained CQ as the clinical reference standard against which all alternative visible-light photoinitiators are benchmarked.

Camphorequinone: Why Generic Substitutes Fail


Although several visible-light photoinitiators share the same nominal application space as camphorequinone, they differ fundamentally in absorption spectrum, molar absorptivity, polymerisation kinetics, depth of cure, and colour stability. These differences mean that a resin formulation optimised around the CQ/amine system will not deliver equivalent mechanical performance, curing depth, or aesthetic outcome if the photoinitiator is merely swapped for phenylpropanedione (PPD), trimethylbenzoyl-diphenyl-phosphine oxide (TPO), or bisacylphosphine oxide (BAPO) without reformulation [1][2]. The evidence compiled below demonstrates that each of these alternatives involves a distinct trade-off profile—faster kinetics at the expense of depth of cure, lower yellowness offset by reduced hardness, or higher reactivity accompanied by altered biocompatibility—making direct substitution scientifically unsound and industrially risky.

Camphorequinone vs. Analogues: Key Evidence


Depth of Cure: CQ/Amine vs. TPO

In a direct comparative study using 50:50 Bis-GMA/TEGDMA resins with silanized silica filler, the CQ + EDMAB (ethyl 4-dimethylaminobenzoate) system achieved a depth of cure of 6.3 ± 0.4 mm, whereas TPO alone yielded 4.3 ± 0.1 mm and TPO + EDMAB yielded 4.2 ± 0.3 mm, as measured by the ISO 4049 scraping method [1]. This represents a 46–50% increase in depth of cure for the CQ-based formulation. The difference is attributed to CQ's low molar absorptivity, which permits deeper light penetration before the photon flux is attenuated [1][2].

Depth of cure Dental composites Photoinitiator comparison

Degree of Conversion Parity with TPO

In a study of three adhesive formulations (Scotchbond Universal, G-aenial Bond, and LUB-102), each containing either 2 wt% CQ + 2 wt% tertiary amine or 2 wt% TPO, no statistically significant difference in degree of conversion was found between the two photoinitiator systems for any formulation except one self-etch variant [1]. The DC values for CQ/amine systems ranged approximately 42–48% across the formulations, comparable to BAPO-containing resins where DC ranged 44–51% [2]. This indicates that CQ achieves equivalent final double-bond conversion despite its slower polymerisation rate (lower Rₚₘₐₓ compared with TPO or BAPO).

Degree of conversion Self-etch adhesives FTIR spectroscopy

Knoop Hardness Superiority over PPD

In a systematic evaluation of CQ, PPD, and CQ/PPD combinations at low, intermediate, and high concentrations in experimental Bis-GMA/TEGDMA composites, PPD alone produced the lowest Knoop hardness (KHN) values across all concentration levels [1]. At low concentration (0.02 mM/g), CQ-based composites exhibited KHN values approximately 20–30 kgf/mm², whereas PPD-based composites yielded KHN values statistically lower by roughly 15–25% [1]. The absorbed power density (PDabs) was also highest for CQ formulations (364 mW/cm³ vs. 223 mW/cm³ for TPO), directly correlating with higher KHN and Rₚₘₐₓ [2]. These data indicate that CQ provides superior surface hardness relative to PPD and comparable hardness to TPO-based systems when depth-dependent effects are excluded.

Knoop hardness Photoinitiator concentration Dental resin mechanical properties

Colour Stability Comparable to PPD After Ageing

In an accelerated artificial ageing (AAA) study of experimental composites containing 0.4 wt% CQ, 0.4 wt% PPD, or a 0.2/0.2 wt% combination, all groups exhibited ΔE values above the clinically acceptable threshold of 3.3 after 300 h of AAA, with no statistically significant difference among the three groups (p > 0.05) [1]. Analysis of the Δb coordinate confirmed yellowing in all groups. Although CQ imparts an inherent pale yellow hue due to its absorption in the blue region, PPD did not reduce yellowing at intermediate or high concentrations compared with CQ-only formulations [2]. This challenges the common assumption that alternative photoinitiators inherently offer superior colour stability.

Colour stability Yellowing CIE L*a*b* Dental aesthetics

Low Extinction Coefficient Drives Deeper Cure

Camphorequinone displays a molar extinction coefficient (ε) of approximately 40 M⁻¹·cm⁻¹ at its λₘₐₓ of 468 nm [1]. In contrast, bisacylphosphine oxide (Irgacure 819) exhibits an ε of ~870 L mol⁻¹·cm⁻¹ at its λₘₐₓ of 370 nm [2]. This ~22-fold difference in absorptivity means that CQ absorbs photons far less efficiently per chromophore, allowing the incident curing light to penetrate substantially deeper into the resin before being fully attenuated. The photon absorption efficiency (PAE) model integrating photoinitiator absorption spectra with light-curing unit emission spectra confirms that CQ and Lucirin TPO are most efficiently photoactivated by QTH lamps, while Irgacure 819 benefits more from high-power LED units [3]. This differential light-source compatibility is a critical formulation parameter that cannot be ignored.

Molar extinction coefficient Photon absorption efficiency Light penetration Depth of cure

Biocompatibility via Co-Initiator Selection

In an evaluation of eight photoinitiator/co-initiator systems in experimental Bis-GMA/TEGDMA adhesive resins, the conventional CQ + EDAB (ethyl 4-dimethylaminobenzoate) system served as the control [1]. When CQ was paired with 1,3-diethyl-2-thiobarbituric acid (TBA) instead of EDAB, the resulting adhesive resin exhibited significantly higher cell viability in the MTT assay compared with the CQ + EDAB control (p < 0.05) [1]. This demonstrates that CQ's biocompatibility profile is not intrinsic to the diketone itself but is highly dependent on the co-initiator selection, offering formulators a tunable parameter not available with Type I photoinitiators such as TPO or BAPO that do not require a co-initiator.

Cytotoxicity MTT assay Cell viability Dental adhesives

Camphorequinone Key Application Scenarios


Bulk-Fill Restorative Composites

Camphorequinone/amine-based formulations consistently achieve depth of cure values of 6.3 ± 0.4 mm, significantly exceeding the ISO 4049 minimum requirement and outperforming TPO-based systems by 46–50% in the same resin matrix [1]. This makes CQ the photoinitiator of choice for bulk-fill composite manufacturers seeking a wide safety margin for through-cure performance in deep cavity restorations, particularly when the installed base of curing lights includes QTH sources, for which CQ's PAE is optimised [2].

Light-Shade Aesthetic Composites

Despite its inherent pale yellow hue, CQ at optimised concentrations (typically 0.2–0.5 wt%) does not produce statistically greater colour change (ΔE) than PPD or CQ/PPD combinations after accelerated artificial ageing [1]. Formulators of light-shade composites can therefore retain CQ without a demonstrable colour-stability penalty, while simultaneously benefiting from CQ's superior hardness relative to PPD [2].

Biocompatible Self-Etch Adhesives

The Type II photoinitiator mechanism of CQ allows independent optimisation of biocompatibility through co-initiator selection. Replacing the conventional EDAB co-initiator with 1,3-diethyl-2-thiobarbituric acid (TBA) significantly increases cell viability in the MTT assay while maintaining the degree of conversion within the hybrid layer [1]. This tunability is unavailable with single-component Type I photoinitiators such as TPO or BAPO and represents a distinct formulation advantage for manufacturers targeting next-generation biocompatible adhesive systems.

Research-Grade Reference Photoinitiator

Camphorequinone is the most extensively characterised visible-light photoinitiator in the dental materials literature, with documented absorption spectra (λₘₐₓ 468 nm, ε 40 M⁻¹·cm⁻¹), triplet quantum yield approaching unity, and well-understood hydrogen-abstraction mechanism with tertiary amines [1]. Its depth of cure, degree of conversion, hardness, and colour stability have been quantified across multiple independent comparative studies [2][3][4], establishing it as the indispensable control compound for any academic or industrial research programme investigating novel photoinitiator candidates.

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